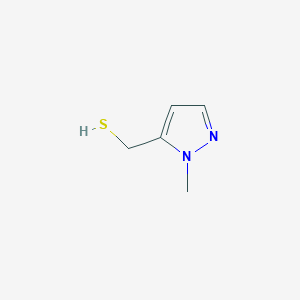

(1-Methyl-1H-pyrazol-5-yl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methyl-1H-pyrazol-5-yl)methanethiol is a chemical compound with the molecular formula C₅H₈N₂S and a molecular weight of 128.2 g/mol It is characterized by the presence of a pyrazole ring substituted with a methyl group and a methanethiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)methanethiol typically involves the reaction of 1-methylpyrazole with a suitable thiolating agent. One common method is the reaction of 1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by reduction with a thiolating agent like sodium hydrosulfide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Methyl-1H-pyrazol-5-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkyl or acyl derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

(1-Methyl-1H-pyrazol-5-yl)methanethiol is being investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, potentially serving as a lead compound for developing new antibiotics.

- Anticancer Properties : Studies indicate that it may inhibit specific enzymes involved in cancer progression, suggesting its use in cancer therapy.

Biochemical Research

The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins. This property facilitates:

- Enzyme Inhibition Studies : The compound can be utilized to explore enzyme interactions and inhibition mechanisms, particularly in oxidative stress pathways.

- Signal Transduction Research : Its ability to modulate biochemical pathways makes it a valuable tool for studying cellular signaling processes.

Materials Science

In materials chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications include:

- Synthesis of Specialty Chemicals : The compound can be employed in creating novel materials with specific properties tailored for industrial applications.

Data Table of Applications

| Application Area | Specific Use Cases | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Development of new antibiotics |

| Anticancer agents | Inhibition of cancer-related enzymes | |

| Biochemical Research | Enzyme inhibition studies | Insights into oxidative stress and cellular signaling |

| Protein interactions | Understanding protein functionality | |

| Materials Science | Building block for heterocycles | Creation of novel materials |

Case Study 1: Antimicrobial Activity

A recent study synthesized this compound and evaluated its antimicrobial properties against various pathogens. The results indicated significant inhibitory effects, suggesting its potential as a scaffold for antibiotic development.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role in inhibiting specific enzymes linked to cancer progression. The study demonstrated that this compound could effectively reduce enzyme activity, highlighting its therapeutic potential.

Mécanisme D'action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methanethiol is largely dependent on its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

- (1-Methyl-1H-pyrazol-3-yl)methanethiol

- (1-Methyl-1H-pyrazol-4-yl)methanethiol

- (1-Methyl-1H-pyrazol-5-yl)ethanethiol

Comparison: (1-Methyl-1H-pyrazol-5-yl)methanethiol is unique due to the position of the methanethiol group on the pyrazole ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. For example, the 5-position substitution may result in different steric and electronic effects compared to the 3- or 4-position, leading to variations in biological activity and chemical reactivity .

Activité Biologique

(1-Methyl-1H-pyrazol-5-yl)methanethiol is a pyrazole derivative characterized by the presence of a thiol (-SH) group, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of 128.2 g/mol. Its structure features a pyrazole ring with a methyl group at the 1-position and a methanethiol group at the 5-position, enhancing its reactivity and biological interaction potential.

The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may modulate enzyme activities and influence various biochemical pathways, particularly those related to oxidative stress and signal transduction. The compound's ability to act as a reducing agent allows it to participate in redox reactions, which are crucial for many biological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These results suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Lower sensitivity |

These findings highlight the potential of this compound as a lead compound in anticancer drug development .

Case Studies

In a recent study focusing on pyrazole derivatives, this compound was synthesized and evaluated for its biological properties. The study reported promising results regarding its ability to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms .

Another case study explored the compound's role in modulating oxidative stress responses in cellular models, demonstrating that it could enhance cellular defense mechanisms against oxidative damage .

Propriétés

IUPAC Name |

(2-methylpyrazol-3-yl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKJQEBEYFMISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.